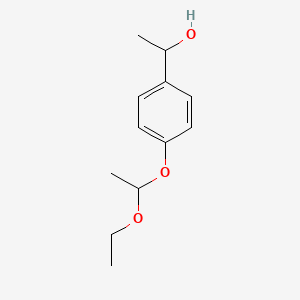
1-(4-(1-Ethoxyethoxy)phenyl)ethanol
Cat. No. B8716004
M. Wt: 210.27 g/mol
InChI Key: VZDCGVORAWCHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05053507
Procedure details


In 210 ml of 1N ethanol solution of potassium hydroxide was dissolved 28 g (0.1 mole) of the R-form of 1-(4-(1-ethoxyethoxy)phenyl)ethyl butyrate obtained in Example 2 (i), (ii) or (iii), the mixture was reacted at room temperature over night, and the reaction mixture was concentrated under reduced pressure To the residue was added 200 ml of ether, and it was washed with 2N aqueous solution of sodium hydroxide 2 times and then with water 3 times. The resulting ether layer was dried with anhydrous magnesium sulfate and ether was distilled under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate/n-hexane=1/4) to give 18.9 g of R-form of 1-(4-(1-ethoxyethyoxy)phenyl)ethanol (yield: 90%).
Name
1-(4-(1-ethoxyethoxy)phenyl)ethyl butyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Yield
90%
Identifiers


|
REACTION_CXSMILES
|
C([O:6][CH:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH:16]([O:18][CH2:19][CH3:20])[CH3:17])=[CH:11][CH:10]=1)[CH3:8])(=O)CCC>C(O)C.[OH-].[K+]>[CH2:19]([O:18][CH:16]([O:15][C:12]1[CH:11]=[CH:10][C:9]([CH:7]([OH:6])[CH3:8])=[CH:14][CH:13]=1)[CH3:17])[CH3:20] |f:2.3|
|
Inputs


Step One
|
Name
|
1-(4-(1-ethoxyethoxy)phenyl)ethyl butyrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)OC(C)C1=CC=C(C=C1)OC(C)OCC
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[K+]
|
[Compound]
|
Name
|
( ii )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
[Compound]
|
Name
|
( iii )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted at room temperature over night
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced pressure To the residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added 200 ml of ether, and it
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 2N aqueous solution of sodium hydroxide 2 times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The resulting ether layer was dried with anhydrous magnesium sulfate and ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography (ethyl acetate/n-hexane=1/4)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C)OC1=CC=C(C=C1)C(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
